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Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridyl)-2-propen-
1-ol

Abstract: This technical guide provides a comprehensive overview of 3-(3-Pyridyl)-2-propen-
1-ol, a heterocyclic alcohol with significant potential in medicinal chemistry and drug
development. From fundamental physicochemical properties, centered on its molecular weight,
to detailed protocols for its synthesis and rigorous analytical validation, this document serves
as a critical resource for researchers. We delve into the causality behind experimental design,
offering field-proven insights into synthetic strategy and structural elucidation by modern
spectroscopic techniques. The guide culminates in a discussion of its potential applications,
particularly as a structural analog of nicotine, contextualizing its relevance in contemporary
research.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
therapeutic agents due to its ability to participate in hydrogen bonding and other key molecular
interactions.[1][2] Its derivatives are subjects of intense study for a wide range of biological
activities, including anticancer and anti-inflammatory properties.[1][3] Within this important
class of compounds, 3-(3-Pyridyl)-2-propen-1-ol presents a unique structural motif, combining
the aromatic pyridine ring with an allylic alcohol. This structure makes it an interesting
candidate for probing biological systems. Notably, it is a structural analog of nicotine and has
been investigated for its potential interaction with nicotinic acetylcholine receptors, suggesting
a possible role in developing smoking cessation therapies.[4]
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This guide offers an in-depth exploration of this molecule, beginning with its fundamental
chemical identity and molecular weight, and proceeding to practical, validated methodologies
for its preparation and characterization.

Part 1: Core Physicochemical Properties and
Identifiers

A precise understanding of a compound's physicochemical properties is the bedrock of all
subsequent experimental work. The molecular weight, in particular, is a cornerstone for
stoichiometric calculations in synthesis and for preparing solutions of known concentration for
biological assays.

The molecular formula of 3-(3-Pyridyl)-2-propen-1-ol is CsHoNO.[4][5] Its molecular weight is
derived from the sum of the atomic weights of its constituent atoms: (8 x 12.011) + (9 x 1.008)
+ (1 x 14.007) + (1 x 15.999) = 135.16 g/mol . This value is confirmed by high-resolution mass
spectrometry and is critical for all quantitative experiments.

A summary of its key properties and identifiers is presented below.

Property Value Source
Molecular Weight 135.16 g/mol [41[5][6]
Monoisotopic Mass 135.068413911 Da [5]
Molecular Formula CsHsNO [4115][6]
IUPAC Name (12_SI)—3—(pyridin—3—y|)prop—2—en— 5]

CAS Number 69963-46-8 / 120277-39-6 [5][6]
Boiling Point 284.5 + 20.0 °C (Predicted) [6]
Density 1.115 + 0.06 g/cm? (Predicted) [6]

pKa 14.20 + 0.10 (Predicted) [6]
SMILES OC/C=Cl/clcccncl [4]
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Part 2: Synthesis and Purification Workflow

The synthesis of pyridinyl propenols can be efficiently achieved through a two-step process: a
base-catalyzed condensation followed by a selective reduction. The Claisen-Schmidt
condensation is a robust and widely used method for forming the initial a,-unsaturated
carbonyl compound.[7]

Logical Framework for Synthesis

The chosen pathway involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde to
form 3-(3-pyridyl)acrolein. The aldehyde functionality of the product is then selectively reduced
to the primary alcohol. This approach is favored for its high efficiency and the commercial
availability of the starting materials. The use of sodium borohydride (NaBHa4) as the reducing
agent is a key choice; it is a mild and selective reagent that readily reduces aldehydes while
being less likely to affect the carbon-carbon double bond or the pyridine ring, thus preventing
over-reduction.
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Step 1: Claisen-Schmidt Condensation
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Figure 1: Synthetic workflow for 3-(3-Pyridyl)-2-propen-1-ol.
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Detailed Experimental Protocol

Materials: 3-Pyridinecarboxaldehyde, Acetaldehyde, Sodium Hydroxide (NaOH), Ethanol,
Methanol, Sodium Borohydride (NaBHa4), Ethyl Acetate, Hexane, Anhydrous Magnesium

Sulfate, Silica Gel (230-400 mesh).

Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-
pyridinecarboxaldehyde in 100 mL of a 1.1 mixture of ethanol and water.

Cool the solution to 10-15°C in an ice-water bath.

Slowly add 15 mL of acetaldehyde, followed by the dropwise addition of 20 mL of 10%
agueous NaOH solution, maintaining the temperature below 20°C.

o Causality: The base deprotonates the a-carbon of acetaldehyde, generating an enolate
which acts as the nucleophile. Keeping the temperature low minimizes side reactions.

Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile
phase.

Once the starting aldehyde is consumed, neutralize the mixture with 1M HCI to pH 7.

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with
brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to
yield the crude a,3-unsaturated aldehyde.

Step 2: Reduction to 3-(3-Pyridyl)-2-propen-1-ol

 Dissolve the crude aldehyde from Step 1 in 100 mL of methanol and cool the solution to 0°C
in an ice bath.

e Add 3.0 g of sodium borohydride (NaBHa4) portion-wise over 30 minutes.

o Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas
evolution. Methanol is a suitable protic solvent that does not violently react with NaBHa but
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facilitates the reduction.

» After the addition is complete, stir the reaction at room temperature for 2 hours. Monitor by
TLC for the disappearance of the aldehyde spot.

e Quench the reaction by slowly adding 20 mL of water.

* Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl
acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to
yield the crude product.

Step 3: Purification
» Purify the crude product by flash column chromatography on silica gel.

o Elute with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing
to 50%).

o Combine the fractions containing the pure product (as determined by TLC) and evaporate
the solvent to yield 3-(3-Pyridyl)-2-propen-1-ol as a solid or viscous oil.

Part 3: Analytical Validation and Structural
Elucidation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable
step. A multi-technique approach provides a self-validating system, where data from each
analysis corroborates the others.
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Figure 2: Integrated workflow for analytical validation.

Expected Analytical Data

The following table summarizes the expected results from standard analytical techniques used

to validate the structure of 3-(3-

Pyridyl)-2-propen-1-ol.
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Technique Expected Result Interpretation
Confirms the molecular weight
ESI-MS [M+H]* peak at m/z 136.17 of the compound (135.16
g/mol).
O-H stretch (alcohol),
~3350 (broad), ~3050, ~1650, Aromatic/Vinyl C-H stretch,
FTIR (cm™1) )
~1580, ~1050 Alkene C=C stretch, Pyridyl
C=N/C=C stretch, C-O stretch.
60 ~8.5 (m, 2H), d ~7.7 (d, 1H), Signals corresponding to
'H NMR 0 ~7.3 (dd, 1H), 6 ~6.6 (d, 1H),  pyridyl, vinyl, methylene, and
0 ~6.4 (dt, 1H), 6 ~4.3 (d, 2H), hydroxy! protons with expected
0 ~2.5 (brs, 1H) splitting.
0 ~148-150 (2C), 6 ~135, & _ _ _
Signals for pyridyl, vinyl, and
13C NMR ~133, 6 ~130, 6 ~125, d ~123,

0 ~63

methylene carbons.

Expert Insights on NMR Interpretation:

» 'H NMR: The two protons on the pyridine ring adjacent to the nitrogen will be the most

downfield (~8.5 ppm). The vinyl protons will appear as doublets or doublets of triplets in the

~6.4-6.6 ppm region, with a large coupling constant (J = 16 Hz) confirming the trans (E)

configuration of the double bond. The methylene protons (CH20H) will be a doublet coupled

to the adjacent vinyl proton, appearing around 4.3 ppm. The hydroxyl proton signal may be a

broad singlet and its chemical shift can vary depending on concentration and solvent.

e 13C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (~123-

150 ppm). The two vinyl carbons will be distinct, and the methylene carbon attached to the

oxygen will be the most upfield of the sp2 and sp3 carbons (excluding solvent), appearing

around 63 ppm.

Part 4: Potential Applications in Drug Discovery

The structural similarity of 3-(3-Pyridyl)-2-propen-1-ol to nicotine makes it a compound of

interest for research into nicotinic acetylcholine receptor (hAChR) modulators.[4] While it has
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been reported to have a low affinity for these receptors, it serves as a valuable scaffold.[4] Drug
development professionals can use this core structure as a starting point for chemical
modification to enhance binding affinity and selectivity for specific nAChR subtypes, which are
implicated in neurological disorders and addiction.

Furthermore, the broader class of pyridine-containing molecules is known for a vast range of
biological activities.[8][9] The propenol linker introduces conformational flexibility and a site for
potential metabolic activity or further functionalization, making this compound a versatile
building block for creating libraries of novel chemical entities for screening against various
therapeutic targets, such as protein kinases.

Conclusion

3-(3-Pyridyl)-2-propen-1-ol is more than just a chemical compound defined by its molecular
weight. It is a strategically designed molecule with significant potential in the field of medicinal
chemistry. This guide has provided a comprehensive framework, from its fundamental
properties and a robust synthetic protocol to a rigorous analytical validation strategy. By
understanding the causality behind the experimental choices and employing a multi-faceted
analytical approach, researchers can confidently synthesize and validate this compound,
paving the way for its exploration in drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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